molecular formula C17H16N2O5 B11709777 5'-O-benzoyl-2,3'-anhydrothymidine

5'-O-benzoyl-2,3'-anhydrothymidine

Cat. No.: B11709777
M. Wt: 328.32 g/mol
InChI Key: WUQUVOAMQGVMKB-BFHYXJOUSA-N
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Description

5’-O-Benzoyl-2,3’-anhydrothymidine is a synthetic nucleoside analog derived from thymidine. This compound is characterized by the presence of a benzoyl group at the 5’-position and an anhydro bridge between the 2’ and 3’ positions. It has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential antiviral properties and its role as an intermediate in the synthesis of other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-benzoyl-2,3’-anhydrothymidine typically involves the derivatization of 2,3’-anhydrothymidine. One common method includes the reaction of 2,3’-anhydrothymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired benzoyl derivative .

Industrial Production Methods

While specific industrial production methods for 5’-O-benzoyl-2,3’-anhydrothymidine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5’-O-Benzoyl-2,3’-anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions with nucleophiles such as azides or tetrazolides in solvents like dimethylformamide (DMF) or 1,4-dioxane. .

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, general principles of nucleoside chemistry apply, where oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, azidation of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide results in the formation of azido derivatives .

Mechanism of Action

The mechanism of action of 5’-O-benzoyl-2,3’-anhydrothymidine involves its interaction with viral proteins. It has been shown to bind covalently to an isomeric site on the viral envelope protein of the immunodeficiency virus, thereby inhibiting viral replication . This covalent binding disrupts the normal function of the viral protein, leading to the suppression of viral activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Benzoyl-2,3’-anhydrothymidine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with viral proteins sets it apart from other nucleoside analogs, making it a valuable compound in antiviral research .

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

[(1R,9S,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate

InChI

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13+,14+/m0/s1

InChI Key

WUQUVOAMQGVMKB-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O

Origin of Product

United States

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